N-tert-Butylmaleimide

Overview

Description

Synthesis Analysis

The synthesis of poly(N-tert-alkylmaleimide)s, including tBMI, involves the polymerization process readily initiated by a radical initiator despite the bulky N-substituent, leading to high molecular weight polymers. Kinetic investigations of tBMI polymerization have shown specific reactivity patterns, highlighting the impact of the bulky tert-butyl group on the polymerization rate and the molecular weight of the resulting polymers. These studies provide insight into the synthesis mechanisms and the factors influencing the polymerization process of tBMI and similar compounds (Matsumoto, Kubota, & Otsu, 1990).

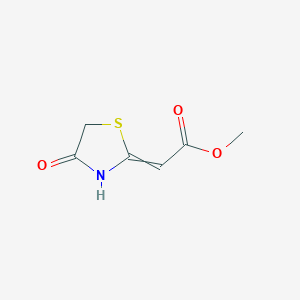

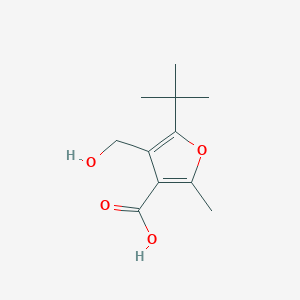

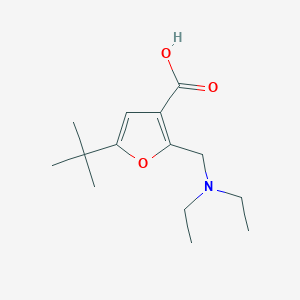

Molecular Structure Analysis

The molecular structure of tBMI and its polymers has been characterized using various techniques, including NMR spectroscopy and viscometric and light scattering methods. These studies have revealed the less-flexible nature of poly(substituted methylene) chains due to the bulky tert-butyl group, which affects the polymer's physical properties and reactivity. The molecular structure analysis is crucial for understanding the material's properties and for designing polymers with desired characteristics (Matsumoto, Kubota, & Otsu, 1990).

Chemical Reactions and Properties

tBMI exhibits interesting reactivity due to its maleimide moiety and the presence of the tert-butyl group. It can undergo various chemical reactions, including polymerization and cross-linking, which are essential for creating polymers with specific properties. The chemical properties of tBMI, such as its reactivity with nucleophiles and its behavior in different chemical environments, are influenced by the steric hindrance provided by the tert-butyl group and the electronic properties of the maleimide ring. These aspects are pivotal in designing materials for specific applications, including high-performance polymers and coatings (Matsumoto, Kubota, & Otsu, 1990).

Physical Properties Analysis

The physical properties of tBMI and its polymers, such as thermal stability, mechanical strength, and solubility, are significantly influenced by the molecular structure. The bulky tert-butyl group affects the polymer chain's flexibility, impacting the material's physical behavior. Thermal and mechanical analyses of tBMI polymers have shown that they possess high thermal stability and specific mechanical properties, making them suitable for applications requiring materials that can withstand extreme conditions (Matsumoto, Kubota, & Otsu, 1990).

Chemical Properties Analysis

The chemical properties of tBMI, such as its reactivity towards various reagents and its behavior in polymerization reactions, are central to its applications in polymer science. Studies have focused on understanding these properties to optimize the synthesis and modification of tBMI-based polymers for specific uses. The insights gained from these analyses are crucial for developing new materials with enhanced performance and functionality (Matsumoto, Kubota, & Otsu, 1990).

Scientific Research Applications

Hydrogel Development for Drug Release

N-tert-butylmaleimide has been utilized in the synthesis of pH-responsive hydrogels, which have significant applications in drug release. In a study by Ilgın, Ozay, & Ozay (2019), a new hydrogel p(TBMAC-co-NIPAM) was developed, demonstrating strong pH, temperature, and salinity sensitivity, and offering potential for improved sustained drug release.

Antimalarial Drug Development

N-tert-Butyl isoquine (GSK369796), a derivative of N-tert-butylmaleimide, was developed as an affordable antimalarial drug. O’Neill et al. (2009) described its selection and preclinical evaluation, noting its excellent activity against Plasmodium falciparum and suitability for human trials, marking a significant advance in antimalarial therapy. (O’Neill et al., 2009)

Polymer Science and Nanocomposites

In the field of polymer science, N-tert-butylmaleimide has been used for synthesizing nanocomposites. Li and Chen (2003) synthesized poly(N-n-butylmaleimide)–clay nanocomposites, highlighting its utility in developing materials with improved thermal properties and potential applications in advanced material science. (Li & Chen, 2003)

Insecticidal Applications

Research by Wang et al. (2011) explored the synthesis of N-tert-butyl-N,N'-diacylhydrazines with 1,2,3-thiadiazoles for use as environmentally friendly pest regulators. These compounds demonstrated effective insecticidal activities, indicating potential for novel pesticide development. (Wang et al., 2011)

Medical Imaging and Diagnostics

A study by Chen et al. (2015) explored the use of O-tert-Butyltyrosine as an NMR tag in high-molecular-weight systems. The tert-butyl group's unique NMR properties enable measurements of ligand binding affinities in protein research, demonstrating the versatility of tert-butyl derivatives in medical imaging and diagnostics. (Chen et al., 2015)

Safety and Hazards

properties

IUPAC Name |

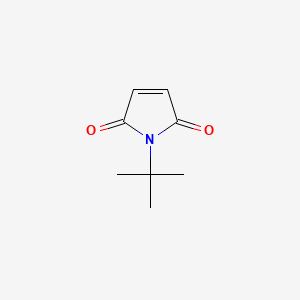

1-tert-butylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-8(2,3)9-6(10)4-5-7(9)11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKDUBMGZZTUDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349124 | |

| Record name | N-tert-Butylmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-Butylmaleimide | |

CAS RN |

4144-22-3 | |

| Record name | N-tert-Butylmaleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-Butylmaleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the bulky tert-butyl group in N-tert-butylmaleimide affect its reactivity in cycloaddition reactions compared to smaller N-substituents?

A: The presence of the tert-butyl group in N-tert-butylmaleimide leads to a steric reversal of the typical endo-selectivity observed in 1,3-dipolar cycloadditions with phthalazinium ylides. While N-methyl and N-aryl maleimides primarily form endo-cycloadducts, N-tert-butylmaleimide favors the formation of exo-cycloadducts, specifically exo-1,2-(dicarboxy-N-tert-butylimido)-1,2,3,10b-tetrahydropyrrolo[2,1-a]phthalazines. This preference for exo-products is attributed to the steric hindrance imposed by the bulky tert-butyl group, which makes the endo approach less favorable. []

Q2: What are the potential applications of N-tert-butylmaleimide in polymer chemistry?

A: N-tert-butylmaleimide serves as a monomer in the synthesis of poly(N-tert-alkylmaleimide)s. These polymers are of interest due to their potential applications in various fields. While specific applications are not detailed in the provided abstracts, the synthesis and characterization of these polymers suggest ongoing research into their properties and potential uses. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.